SGI-1027

描述

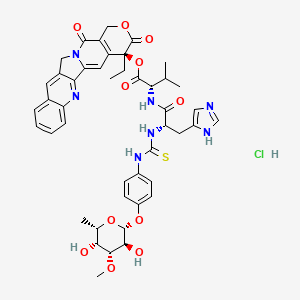

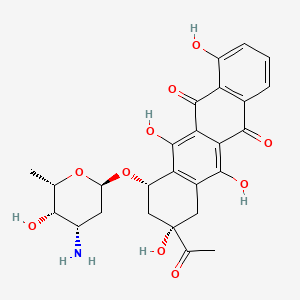

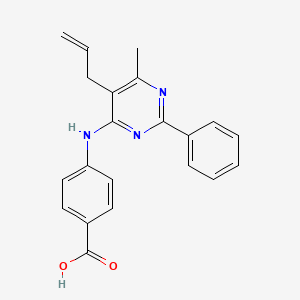

SGI-1027 是一种新型的喹啉类小分子 DNA 甲基转移酶(DNMT)抑制剂。 它以其抑制 DNMT 活性和重新激活肿瘤抑制基因的能力而闻名,使其成为癌症研究中的一种很有前景的化合物 .

科学研究应用

SGI-1027 在科学研究中有着广泛的应用,特别是在化学、生物学和医学领域:

作用机制

SGI-1027 通过与酶的结合位点竞争辅因子 S-腺苷-L-蛋氨酸 (AdoMet) 来抑制 DNA 甲基转移酶。这种抑制阻止了 DNA 的甲基化,导致沉默的肿瘤抑制基因重新激活。 该化合物主要靶向 DNMT1、DNMT3A 和 DNMT3B .

生化分析

Biochemical Properties

SGI-1027 is a quinoline-based small molecule that inhibits the activity of DNMTs, including DNMT1, DNMT3A, and DNMT3B . It competes with S-adenosyl-L-methionine (SAM), the methyl donor, for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .

Cellular Effects

In various human cancer cell lines, this compound has been shown to cause selective degradation of DNMT1, leading to the reactivation of silenced tumor suppressor genes . This results in a significant dose-dependent decrease in cell viability . In addition, this compound has been shown to induce apoptosis in certain cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its direct interaction with DNMTs, effectively interfering with the pathogenic conformational change of DNA methylation . This inhibition is achieved by this compound competing with SAM for the enzyme’s cofactor binding site . This competition results in the inhibition of DNMTs, leading to the reactivation of silenced tumor suppressor genes .

Temporal Effects in Laboratory Settings

This compound has been shown to cause a significant dose-dependent decrease in cell viability over time . Moreover, it has been observed that the effects of this compound are relatively stable, with the compound maintaining its inhibitory effects on DNMTs over extended periods .

Metabolic Pathways

This compound acts by inhibiting DNMTs, key enzymes involved in the methylation of DNA . This process is a crucial part of the epigenetic regulation of gene expression. By inhibiting DNMTs, this compound disrupts this regulatory process, leading to changes in gene expression patterns .

Transport and Distribution

It is known that this compound is a lipophilic compound, suggesting that it may readily cross cell membranes .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the nucleus where it interacts with DNMTs to inhibit DNA methylation .

准备方法

合成路线和反应条件

SGI-1027 是通过一系列涉及喹啉衍生物的化学反应合成的。 制备过程包括在特定条件下将 4-(2-氨基-6-甲基嘧啶-4-基氨基)苯胺与 4-喹啉羧酸反应以形成最终产物 .

工业生产方法

化学反应分析

反应类型

SGI-1027 主要经历取代反应,因为其结构中存在反应性官能团。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件

取代反应: 常用试剂包括卤化剂和亲核试剂。

氧化反应: 可以使用过氧化氢或高锰酸钾等试剂。

还原反应: 通常采用硼氢化钠或氢化铝锂等还原剂.

主要产物

这些反应形成的主要产物取决于所用试剂和条件。 例如,取代反应可以产生各种取代的喹啉衍生物 .

相似化合物的比较

类似化合物

- 5-氮杂胞苷 (5-AZA)

- 5-氮杂-2'-脱氧胞苷 (DAC)

- MC3353

- RG-108

独特性

SGI-1027 的独特之处在于其非核苷结构及其选择性抑制 DNMT1 的能力,而不会引起全基因组低甲基化或明显的细胞毒性。 与 5-氮杂胞苷和 5-氮杂-2'-脱氧胞苷等核苷类似物相比,this compound 提供了更具针对性的方法,并具有更少的脱靶效应 .

属性

IUPAC Name |

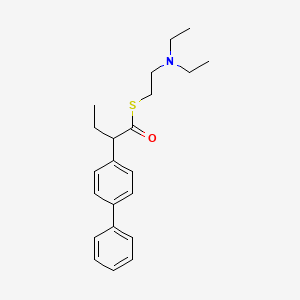

N-[4-[(2-amino-6-methylpyrimidin-4-yl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23N7O/c1-17-16-25(34-27(28)30-17)32-20-10-12-21(13-11-20)33-26(35)18-6-8-19(9-7-18)31-24-14-15-29-23-5-3-2-4-22(23)24/h2-16H,1H3,(H,29,31)(H,33,35)(H3,28,30,32,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSYLKMKIVWJAAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)NC4=CC=NC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。